N-{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}benzamide
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Overview
Description
N-{[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzodiazole core. The phenoxybutyl group is introduced through nucleophilic substitution reactions, and the final benzamide moiety is added via amide bond formation. Common reagents used in these steps include phenol derivatives, alkyl halides, and amine coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxybutyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted benzodiazoles with various functional groups.
Scientific Research Applications
N-{[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The phenoxybutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
N-Phenylbenzamide: A simpler analog with a benzamide moiety but lacking the benzodiazole and phenoxybutyl groups.
N-{1-[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide: A structurally related compound with a furan carboxamide group.
Uniqueness: N-{[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is unique due to its combination of a benzodiazole core, phenoxybutyl group, and benzamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c29-25(20-11-3-1-4-12-20)26-19-24-27-22-15-7-8-16-23(22)28(24)17-9-10-18-30-21-13-5-2-6-14-21/h1-8,11-16H,9-10,17-19H2,(H,26,29) |
InChI Key |
MNSGRMSMUFRDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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